4-Chloro-2-phenylbenzoic acid 4-Chloro-2-phenylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 107274-51-1
VCID: VC8405684
InChI: InChI=1S/C13H9ClO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)
SMILES: C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66 g/mol

4-Chloro-2-phenylbenzoic acid

CAS No.: 107274-51-1

Cat. No.: VC8405684

Molecular Formula: C13H9ClO2

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-phenylbenzoic acid - 107274-51-1

Specification

CAS No. 107274-51-1
Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
IUPAC Name 4-chloro-2-phenylbenzoic acid
Standard InChI InChI=1S/C13H9ClO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Standard InChI Key DXQNLKFGHDNYIG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O

Introduction

Structural and Physicochemical Properties

4-Chloro-2-phenylbenzoic acid belongs to the class of biphenyl carboxylic acids with the molecular formula C13H9ClO2\text{C}_{13}\text{H}_9\text{ClO}_2 and a molecular weight of 232.66 g/mol. The compound’s planar biphenyl system creates conjugation effects that influence its electronic properties and solubility.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC13H9ClO2\text{C}_{13}\text{H}_9\text{ClO}_2
Exact Mass232.02900 g/mol
Topological Polar Surface Area37.3 Ų
LogP (Octanol-Water)3.705
Melting PointNot reported

The relatively high LogP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate. The absence of reported melting point data in literature underscores the need for further experimental characterization .

Synthetic Methodologies

The synthesis of 4-chloro-2-phenylbenzoic acid was first documented by Fuson and Talbott in 1961 through a Friedel-Crafts acylation strategy .

Friedel-Crafts Acylation Protocol

  • Substrate Preparation: Chlorobenzene reacts with phthalic anhydride in the presence of AlCl3\text{AlCl}_3 to form 2-(4-chlorophenyl)benzoyl chloride.

  • Hydrolysis: The acyl chloride intermediate undergoes alkaline hydrolysis (5% NaOH\text{NaOH}, reflux, 4 h) to yield the carboxylic acid.

  • Purification: Recrystallization from ethanol-water mixtures achieves >95% purity .

This method avoids expensive catalysts, aligning with industrial feasibility requirements. Alternative routes involving Ullmann coupling or Suzuki-Miyaura reactions remain unexplored for this specific isomer.

Reactivity and Functionalization

The compound’s reactivity is governed by three key functional domains:

  • Carboxylic Acid Group: Participates in esterification (H2SO4\text{H}_2\text{SO}_4, ethanol) and amidation (SOCl2_2, NH3_3) reactions.

  • Chlorophenyl Ring: Undergoes electrophilic substitution (e.g., nitration, sulfonation) at the meta position relative to chlorine.

  • Biphenyl System: π-Stacking interactions enable applications in liquid crystal precursors .

Notably, the ortho-positioned carboxylic acid creates steric hindrance, limiting nucleophilic aromatic substitution at the adjacent carbon.

Future Research Directions

Critical knowledge gaps persist in:

  • Crystallography: Single-crystal X-ray diffraction studies to resolve bond angles and packing arrangements.

  • Biological Screening: In vitro assays for antimicrobial or anticancer activity.

  • Process Optimization: Development of continuous-flow synthesis to improve yield beyond current 60–70% benchmarks .

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